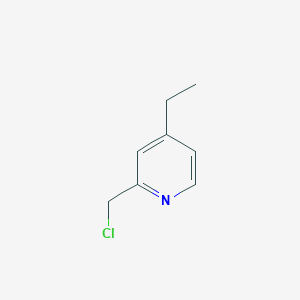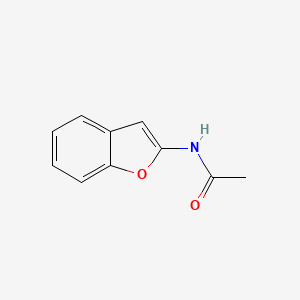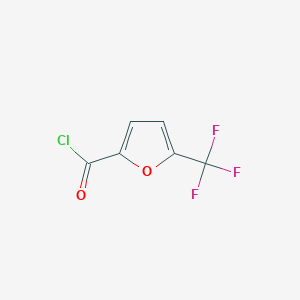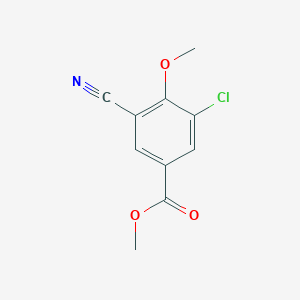
Methyl 3-chloro-5-cyano-4-methoxybenzoate
Übersicht
Beschreibung
“Methyl 3-chloro-5-cyano-4-methoxybenzoate” is a chemical compound with the molecular formula C10H8ClNO3 . It has a molecular weight of 225.63 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: COC1=C (C=C (C=C1Cl)C (=O)OC)C#N . This indicates that the molecule contains a methoxy group (OCH3), a cyano group (C#N), and a chloro group (Cl) attached to a benzene ring.Wissenschaftliche Forschungsanwendungen
Compound Derivation and Application in Antitumor and Antimicrobial Activities
Methyl 3-chloro-5-cyano-4-methoxybenzoate is structurally related to a compound derived from the marine endophytic fungus Nigrospora sp. This compound showed moderate antitumor and antimicrobial activities, suggesting potential applications in pharmaceutical research and development (Xia et al., 2011).
Conformational Studies
Research into the principal conformations of ortho-substituted diphenyl ethers includes compounds similar to this compound. These studies are significant for understanding molecular interactions and stability, which are crucial in the design of new compounds and materials (Chandler et al., 1964).
Solubility and Partition Coefficients Studies
Research on the solubility and partition coefficients of compounds, including those structurally related to this compound, is crucial in predicting their behavior in different solvents. This is vital for pharmaceutical and chemical engineering applications, where solubility plays a key role in process design and drug delivery systems (Hart et al., 2015).
Photochemical Properties
Understanding the photochemical properties of this compound-related compounds is essential in fields like photodynamic therapy, photochemical synthesis, and the development of light-sensitive materials (Plíštil et al., 2006).
Synthesis and Characterization
The synthesis and characterization of related compounds provide insights into potential applications of this compound in medicinal chemistry and organic synthesis. This knowledge is crucial for developing new drugs and synthetic methods (Murakami et al., 1971).
pH-Controlled Oxidation Studies
Research involving pH-controlled oxidation of aromatic ketones, including structures similar to this compound, is essential in organic chemistry, particularly in understanding reaction mechanisms and developing new synthetic routes (Ballard, 2010).
Theoretical and Experimental Structure Analysis
Theoretical and experimental studies on the structures of compounds similar to this compound enhance our understanding of molecular dynamics, stability, and reactivity. These studies are fundamental in computational chemistry and material science (Mirković et al., 2014).
Synthesis of Complex Molecules
The synthesis of complex molecules from simpler compounds, including this compound, is a cornerstone of organic chemistry. It has broad applications in drug development, material science, and the creation of novel compounds (Wang et al., 2015).
Antimitotic Agents and Tubulin Inhibitors
Research into antimitotic agents and tubulin inhibitors using structures similar to this compound contributes to the development of new anticancer therapies. This is crucial in medicinal chemistry and pharmacology (Romagnoli et al., 2008).
Thermochemical Studies
Thermochemical studies of compounds like this compound are vital in understanding their thermal stability and reactivity, which are important in various industrial and research applications (Flores et al., 2019).
Safety and Hazards
“Methyl 3-cyano-4-methoxybenzoate”, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 3-chloro-5-cyano-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJCQCBZLEJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

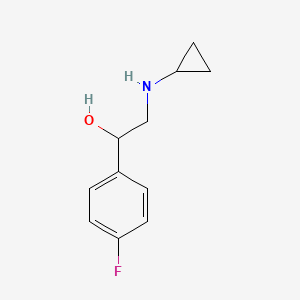
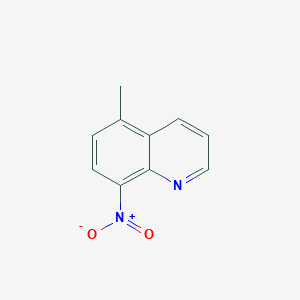
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)

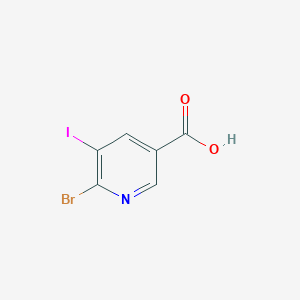


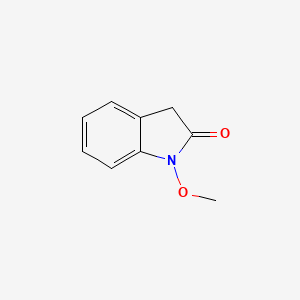

![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)
